Cas no 164472-78-0 (2-Furancarbonitrile,tetrahydro-, (2R)-)

164472-78-0 structure
Product name:2-Furancarbonitrile,tetrahydro-, (2R)-
2-Furancarbonitrile,tetrahydro-, (2R)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarbonitrile,tetrahydro-, (2R)-
- (R)-Tetrahydrofuran-2-carbonitrile
- (S)-TETRAHYDROFURAN-2-CARBONITRILE
- (2R)-tetrahydrofuran-2-carbonitrile
- (R)-(tetrahydrofuran-2-yl)carbonitrile
- (R)-2-cyanotetrahydrofuran
- (R)-2-tetrahydrofuran nitrile
- (R)-TETRAHYDROFURAN-2-CARBONITRILE PURUM (SUM OF ENANTIOMERS GC)
- (R)-Tetrahydrofuran-2-carbonitrilepurum
- (R)-Tetrahydrofurfurylnitrile,(R)-Tetrahydrofuroic nitrile
- (R)-Tetrahydrofuroic nitrile,(R)-Tetrahydrofurfurylnitrile
- (R)-Tetrahydrofuroic nitrile
- sumofenantiomersgc
- (R)-Tetrahydrofurfurylnitrile, (R)-Tetrahydrofuroic nitrile
- (R)-TETRAHYDROFURAN-2-CARBONITRILE PURUM 98+% (SUM OF ENANTIOMERS GC)
- 164472-78-0
- RZZIKHSWRWWPAN-RXMQYKEDSA-N
- (R)-Tetrahydrofuran-2-carbonitrile, >=98.0% (sum of enantiomers, GC)
- 2-Furancarbonitrile, tetrahydro-, (2R)-
- (2R)-oxolane-2-carbonitrile
- 2-Furancarbonitrile,tetrahydro-,(2R)-
-
- MDL: MFCD04974569
- Inchi: InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2/t5-/m0/s1
- InChI Key: RZZIKHSWRWWPAN-RXMQYKEDSA-N
- SMILES: N#C[C@@H]1CCCO1
Computed Properties
- Exact Mass: 97.05280
- Monoisotopic Mass: 97.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 33
Experimental Properties
- Density: 1.04
- Boiling Point: 207.4 °C at 760 mmHg
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Refractive Index: 1.445
- PSA: 33.02000
- LogP: 0.68898
2-Furancarbonitrile,tetrahydro-, (2R)- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H312-H315-H319-H332-H335
- Warning Statement: P210-P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3273 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-20/21/22-36/37/38
- Safety Instruction: S16; S26; S36
-
Hazardous Material Identification:
- Safety Term:S16-26-36
- Risk Phrases:R11; R20/21/22; R36/37/38
2-Furancarbonitrile,tetrahydro-, (2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 67948-1G-F |
2-Furancarbonitrile,tetrahydro-, (2R)- |
164472-78-0 | ≥98.0% (sum of enantiomers, GC) | 1G |
¥2114.24 | 2022-02-24 |
2-Furancarbonitrile,tetrahydro-, (2R)- Related Literature
-
Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011
164472-78-0 (2-Furancarbonitrile,tetrahydro-, (2R)-) Related Products
- 14631-43-7(oxolane-2-carbonitrile)
- 5397-43-3(tetrahydropyran-2-carbonitrile)
- 1331737-03-1(3-Azido-1-cyclopentylazetidine)
- 845904-35-0(8-{benzyl(methyl)aminomethyl}-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one)
- 103935-48-4(Methanesulfonic acid,1,1,1-trifluoro-, 3-bromopropyl ester)
- 2228788-24-5(1-(3-bromo-5-methylthiophen-2-yl)methylcyclopropan-1-ol)
- 1806669-62-4(1-Bromo-3-(4-ethoxy-2-fluorophenyl)propan-2-one)
- 2147578-33-2(2-2-(azetidin-3-yl)ethyl-1,3-benzothiazole)
- 1021226-62-9(N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-4-methylbenzamide)
- 1805363-40-9(6-(Bromomethyl)-2-chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
